Isobutylbenzene

Beschreibung

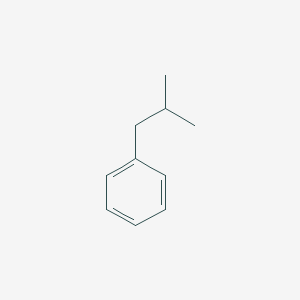

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methylpropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14/c1-9(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUHSQYYJYAXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14 | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027181 | |

| Record name | Isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyltoluene is a clear colorless liquids with an aromatic odor. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Liquid; [Merck Index] Colorless liquid with a sweet odor; [Chevron Phillips MSDS] | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, (2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.93 [mmHg] | |

| Record name | Isobutylbenzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19643 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

28729-54-6, 538-93-2 | |

| Record name | N-PROPYLTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3967 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=538-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000538932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, methylpropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028729546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOBUTYLBENZENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (2-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI94T26KGB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isobutylbenzene chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and safety protocols for isobutylbenzene. The information is curated for professionals in research and development, with a focus on delivering precise, actionable data.

Introduction

Isobutylbenzene (IUPAC name: (2-Methylpropyl)benzene) is an aromatic hydrocarbon consisting of a benzene (B151609) ring substituted with an isobutyl group.[1][2] It is a colorless liquid with a characteristic aromatic odor.[2][3] This compound serves as a crucial intermediate in various industrial syntheses, most notably in the pharmaceutical sector for the production of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[1][2][3] It is also utilized in the fragrance industry.[1][3][4]

Chemical Structure and Identification

The structure of isobutylbenzene is fundamental to its chemical behavior. The presence of the benzene ring and the branched alkyl chain dictates its reactivity and physical properties.

Caption: Chemical structure of Isobutylbenzene.

Table 1: Chemical Identifiers for Isobutylbenzene

| Identifier | Value |

| CAS Number | 538-93-2[3][5] |

| IUPAC Name | (2-Methylpropyl)benzene[2][3] |

| Synonyms | 2-Methyl-1-phenylpropane[5] |

| Molecular Formula | C₁₀H₁₄[2][5] |

| Molecular Weight | 134.22 g/mol [5] |

| SMILES | CC(C)Cc1ccccc1[6] |

| InChI Key | KXUHSQYYJYAXGZ-UHFFFAOYSA-N[6] |

| EC Number | 208-706-2 |

Physicochemical Properties

The physical and chemical properties of isobutylbenzene are well-documented and essential for its handling, storage, and application in synthesis.

Table 2: Physical Properties of Isobutylbenzene

| Property | Value |

| Appearance | Clear, colorless liquid[1][3] |

| Melting Point | -51 °C[1][6] |

| Boiling Point | 170 °C at 736 mmHg[1][6] |

| Density | 0.853 g/mL at 25 °C[1][6] |

| Refractive Index (n20/D) | 1.486[1][6] |

| Vapor Pressure | 4.2 mmHg at 37.7 °C[6] |

| Flash Point | 48.1 °C (closed cup) |

| Autoignition Temperature | 427 °C (800.6 °F)[7] |

| Solubility | Insoluble in water; soluble in ethanol, ether, benzene, and acetone[1][3] |

Table 3: Spectroscopic Data Summary

| Technique | Key Features and Peaks |

| ¹H NMR | Spectrum shows characteristic peaks for the aromatic protons and the isobutyl group protons.[8][9] |

| ¹³C NMR | Provides data on the carbon skeleton, distinguishing between aromatic and aliphatic carbons. |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 134. Major fragment ions at m/z 91 (tropylium ion) and 43 (isopropyl cation).[10][11][12] |

| Infrared (IR) Spectroscopy | Shows C-H stretching for aromatic and aliphatic groups, and C=C stretching for the benzene ring.[10][12] |

Experimental Protocols

The synthesis of isobutylbenzene can be achieved through several established methods. Below are detailed protocols for two common laboratory-scale syntheses.

This method involves the reduction of a ketone to an alkane. It is a reliable method for producing isobutylbenzene from isobutyrophenone.[13]

Materials:

-

Isobutyrophenone

-

Hydrazine (B178648) hydrate

-

Potassium hydroxide (B78521) (or other strong base)

-

Glycerol (B35011) (as a sustainable solvent alternative)[13]

-

Reflux apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Combine isobutyrophenone, hydrazine hydrate, and crushed potassium hydroxide in a round-bottom flask equipped with a reflux condenser.

-

Use glycerol as the solvent.[13]

-

Heat the reaction mixture to reflux, typically between 149-155 °C, for a duration of three hours.[1][13]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After completion, allow the mixture to cool to room temperature.

-

Perform an aqueous workup: Pour the mixture into a separatory funnel, add water and an organic solvent (e.g., diethyl ether) to extract the product.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude isobutylbenzene by distillation to obtain a colorless oil. A yield of approximately 51-55% can be expected.[1][13]

This protocol describes a modern cross-coupling approach using an iron catalyst.[13]

Materials:

-

1,3-Bis-(2,6-diisopropylphenyl)imidazolium chloride (NHC ligand)

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Isobutylmagnesium chloride (2 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Pentane

-

1 M Hydrochloric acid (HCl)

-

Schlenk line or glovebox for inert atmosphere

-

Magnetic stir bars, vials, syringes

Procedure:

-

Catalyst Preparation:

-

Reaction Setup:

-

Coupling Reaction:

-

Transfer the contents of Vial 1 to Vial 2 via syringe.

-

Place Vial 2 in the 70 °C oil bath and stir for 3 hours.[13]

-

-

Workup and Purification:

-

Cool the reaction to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 15 mL of 1 M HCl and 15 mL of pentane.[13]

-

Separate the layers and wash the organic (pentane) layer with water (15 mL) and then brine (15 mL).[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.[13]

-

Purify the resulting crude oil by distillation to yield isobutylbenzene as a colorless oil (expected yield ~92%).[13]

-

Caption: Workflow for Iron-Catalyzed Synthesis of Isobutylbenzene.

Safety and Handling

Isobutylbenzene is a flammable liquid and requires careful handling to prevent ignition and exposure.[2][7]

Table 4: GHS Hazard Information

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | GHS02 | Warning | H226: Flammable liquid and vapor[2][14] |

| Aspiration Hazard | GHS08 | Danger | H304: May be fatal if swallowed and enters airways[2][15] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[2][14] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[2][14] |

| Aquatic Hazard | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Handling and Storage Protocols:

-

Ventilation: Use only in a well-ventilated area or outdoors.[15][16] Facilities should be equipped with explosion-proof ventilation.[7]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[7][15][16] Use non-sparking tools and take precautionary measures against static discharge.[7][15][17]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves, and protective clothing to prevent skin exposure.[7][14] In case of inadequate ventilation, wear respiratory protection.[17]

-

Storage: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7][15] Keep containers tightly closed and sealed when not in use.[15][16] Ground and bond containers during material transfer.[7]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[7][16] Prevent runoff into waterways.[7]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[14][16]

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[14][16]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14][17]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[14][16]

This guide is intended for informational purposes for qualified professionals. Always consult the most current Safety Data Sheet (SDS) before handling isobutylbenzene.[7][14][16]

References

- 1. Isobutylbenzene | 538-93-2 [chemicalbook.com]

- 2. Isobutylbenzene - Wikipedia [en.wikipedia.org]

- 3. Iso Butyl Benzene Manufacturers (IBB) - CAS 538-93-2 | Vinati Organics [vinatiorganics.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scbt.com [scbt.com]

- 6. 异丁基苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Isobutylbenzene(538-93-2) 1H NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Isobutylbenzene | C10H14 | CID 10870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. massbank.eu [massbank.eu]

- 12. edu.rsc.org [edu.rsc.org]

- 13. Isobutylbenzene synthesis - chemicalbook [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. lobachemie.com [lobachemie.com]

An In-depth Technical Guide to the Physical Properties of Isobutylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of isobutylbenzene (CAS No. 538-93-2). The information is curated for professionals in research, science, and drug development who require precise data for modeling, synthesis, and formulation. This document includes a detailed summary of quantitative physical data, standardized experimental protocols for property determination, and logical diagrams to illustrate key concepts and workflows.

Core Physical and Chemical Properties

Isobutylbenzene, also known as (2-Methylpropyl)benzene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₄.[1] It is a colorless liquid at room temperature with a characteristic aromatic, sweet, or fruity odor.[2][3] It serves as a crucial intermediate in various industrial applications, most notably in the pharmaceutical industry as a primary raw material for the synthesis of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[4][5]

Quantitative Physical Data

The physical properties of isobutylbenzene have been extensively characterized. The following table summarizes the key quantitative data from various sources, providing a consolidated reference for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ |

| Molar Mass | 134.22 g/mol [1] |

| Appearance | Clear, colorless liquid[1][4] |

| Odor | Aromatic, sweet, fruity[1][3] |

| Melting Point | -51 °C (-60 °F; 222 K)[1][6] |

| Boiling Point | 170 °C at 736 mmHg[2][6] |

| Density | 0.853 g/mL at 25 °C[6][7] |

| Refractive Index (n²⁰/D) | 1.486[1][6] |

| Vapor Pressure | 4.2 mmHg at 37.7 °C[6][7] |

| Flash Point | 48.1 °C to 55 °C (closed cup)[6][8][9][10] |

| Autoignition Temperature | 802 °F (428 °C)[6][11] |

| Solubility in Water | Insoluble or sparingly soluble (e.g., 0.01 g/L)[2][3][4][7][12] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), ether, benzene, and acetone[2][4][12] |

| Explosive Limits | 0.8 - 6% (V)[7] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is critical for chemical identification, purity assessment, and process design. The following sections detail standardized laboratory protocols for measuring the key physical properties of liquid organic compounds like isobutylbenzene.

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10] A common and efficient method for determining the boiling point of small liquid samples is the capillary tube method.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., Thiele tube with heating oil or a melting point apparatus with a heating block)[4][13]

-

Stand and clamp

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of isobutylbenzene into the small test tube.[8]

-

Capillary Insertion: Place the capillary tube, sealed end up, into the liquid in the test tube.[4]

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the heating bath (e.g., Thiele tube). The rubber band should remain above the level of the heating liquid.[4][14]

-

Heating: Begin heating the apparatus slowly and uniformly, at a rate of approximately 1-2°C per minute as the expected boiling point is approached.[13]

-

Observation: As the liquid heats, air trapped in the capillary tube will escape, forming a stream of bubbles. Continue heating until a steady and rapid stream of bubbles emerges from the open end of the capillary tube.[4][8]

-

Temperature Reading: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube.[4] Record this temperature.

-

Verification: For accuracy, repeat the determination at least twice to obtain consistent values.[1]

Density is the mass of a substance per unit volume. It can be accurately measured using a pycnometer or more simply with a balance and a graduated cylinder.[7][15]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer for higher accuracy

-

Thermometer

Procedure:

-

Mass of Empty Container: Measure and record the mass of a clean, dry graduated cylinder or pycnometer on the electronic balance.[16][17]

-

Volume of Liquid: Carefully add a known volume of isobutylbenzene (e.g., 10.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[7] If using a pycnometer, fill it completely to its calibrated volume.

-

Mass of Filled Container: Measure and record the mass of the container with the isobutylbenzene.[16][17]

-

Temperature: Record the ambient temperature of the liquid.

-

Calculation:

-

Repeatability: Perform multiple measurements and calculate the average to ensure reliability.[7]

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property used for identification and purity assessment. The Abbe refractometer is a standard instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

-

Soft lens tissue

-

Reference standard (e.g., distilled water)

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index, such as distilled water. Ensure the instrument is clean and dry.

-

Temperature Control: Connect the refractometer to a constant temperature water bath set to the desired temperature (commonly 20°C). Allow the prisms to equilibrate.

-

Sample Application: Open the prism assembly. Using a clean dropper, place a few drops of isobutylbenzene onto the surface of the lower prism.

-

Measurement: Close the prisms firmly. Look through the eyepiece and turn the adjustment knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the instrument's scale.

-

Cleaning: After the measurement, clean the prism surfaces immediately with a soft tissue moistened with a suitable solvent (e.g., ethanol or acetone) and allow them to dry.

Solubility tests provide information about the polarity and functional groups present in a molecule. The general principle "like dissolves like" is a useful guide.[18]

Apparatus:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rod

-

Solvents (e.g., water, ethanol, diethyl ether, 5% NaOH, 5% HCl)

Procedure:

-

Sample and Solvent: In a small test tube, place a small, measured amount of the solute (e.g., 25 mg of a solid or 0.05 mL of a liquid like isobutylbenzene).[19][20]

-

Addition of Solvent: Add approximately 0.75 mL of the test solvent (e.g., water) in small portions.[19]

-

Mixing: After each addition, shake the test tube vigorously or use a vortex mixer for at least 60 seconds to ensure thorough mixing.[18]

-

Observation: Observe whether the solute dissolves completely. A compound is considered soluble if it forms a homogeneous solution. If two distinct layers form, it is immiscible (insoluble).[18]

-

Systematic Testing:

-

Water: Test solubility in water first. Given its nonpolar nature, isobutylbenzene is expected to be insoluble.[12]

-

Organic Solvents: Test solubility in common organic solvents like ethanol or hexane. Isobutylbenzene is expected to be soluble in nonpolar or weakly polar organic solvents.[4][12]

-

Aqueous Acid/Base: For a comprehensive analysis, solubility in 5% HCl and 5% NaOH can be tested to check for basic or acidic functional groups, respectively. Isobutylbenzene, being a neutral hydrocarbon, is not expected to dissolve in these aqueous solutions.[20]

-

Visualizations: Workflows and Relationships

Diagrams are essential tools for visualizing complex processes and relationships. The following sections provide Graphviz diagrams illustrating a typical experimental workflow and a key chemical synthesis involving isobutylbenzene.

This diagram outlines the logical flow of the capillary method for determining the boiling point of a liquid.

Caption: Workflow for Boiling Point Determination.

Isobutylbenzene is the starting material for the industrial synthesis of ibuprofen. The BHC (Boots-Hoechst-Celanese) process is a modern, "green" synthesis route that is highly efficient.[6][11]

Caption: BHC Synthesis of Ibuprofen from Isobutylbenzene.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 6. Ibuprofen - Wikipedia [en.wikipedia.org]

- 7. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. medicilon.com [medicilon.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. homework.study.com [homework.study.com]

- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 14. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 15. mt.com [mt.com]

- 16. wjec.co.uk [wjec.co.uk]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.ws [chem.ws]

- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 20. scribd.com [scribd.com]

An In-depth Technical Guide to Isobutylbenzene (CAS 538-93-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutylbenzene (IBB), a colorless aromatic hydrocarbon, is a pivotal intermediate in the chemical and pharmaceutical industries. Its primary significance lies in its role as a key precursor in the industrial synthesis of ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID). This guide provides a comprehensive technical overview of isobutylbenzene, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its metabolic pathway. The information is curated to support researchers, scientists, and drug development professionals in their work with this important compound.

Chemical and Physical Properties

Isobutylbenzene, with the chemical formula C₁₀H₁₄, is a flammable liquid with a characteristic aromatic odor. It is insoluble in water but soluble in many organic solvents.

Table 1: Physical and Chemical Properties of Isobutylbenzene

| Property | Value | Reference(s) |

| CAS Number | 538-93-2 | |

| IUPAC Name | (2-Methylpropyl)benzene | |

| Molecular Formula | C₁₀H₁₄ | |

| Molar Mass | 134.22 g/mol | |

| Appearance | Clear, colorless liquid | |

| Odor | Aromatic, sweet, fruity, cherry-like | |

| Density | 0.852 - 0.853 g/cm³ at 25 °C | |

| Melting Point | -51 °C | |

| Boiling Point | 170 °C at 736 mmHg | |

| Flash Point | 55 °C (131 °F) | |

| Vapor Pressure | 4.2 mmHg at 37.7 °C | |

| Refractive Index (n²⁰/D) | 1.486 | |

| Solubility | Insoluble in water; Soluble in ether, alcohol, benzene (B151609), ethanol, and acetone. |

Synthesis of Isobutylbenzene

Several methods are employed for the synthesis of isobutylbenzene, with the most common being the side-chain alkylation of toluene (B28343) and the Friedel-Crafts alkylation of benzene.

Side-Chain Alkylation of Toluene with Propylene (B89431)

This industrial method involves the reaction of toluene with propylene in the presence of an alkali metal catalyst, such as a sodium-potassium (NaK) alloy. This process favors the formation of isobutylbenzene over its isomer, n-butylbenzene.

Materials:

-

Toluene

-

Propylene

-

Sodium-potassium alloy (NaK₂) catalyst

-

Potassium carbonate (as a support, optional)

-

Inert atmosphere (e.g., Nitrogen)

-

High-pressure reactor

Procedure:

-

Catalyst Preparation (in-situ): In a high-pressure reactor under an inert atmosphere, charge toluene and the NaK₂ catalyst. The catalyst can be supported on a material like potassium carbonate.

-

Activation: Heat the mixture to a temperature range of 150-250 °C to activate the catalyst.

-

Alkylation: Introduce propylene gas into the reactor, maintaining a pressure of approximately 350 psig. The reaction is typically carried out at a temperature between 130 °C and 190 °C.

-

Reaction Time: Allow the reaction to proceed for several hours (e.g., 4-6 hours).

-

Work-up: After the reaction is complete, cool the reactor to approximately 50 °C. The reaction mixture is then drained.

-

Purification: Isobutylbenzene is separated from the reaction mixture, which also contains unreacted toluene and the byproduct n-butylbenzene, by distillation.

Friedel-Crafts Alkylation of Benzene with Isobutyl Chloride

The Friedel-Crafts alkylation of benzene with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) is a classic method for forming an alkylbenzene. However, this reaction is prone to carbocation rearrangement, leading to the formation of tert-butylbenzene (B1681246) as the major product.

Wolff-Kishner Reduction of Isobutyrophenone

Isobutylbenzene can also be synthesized via the Wolff-Kishner reduction of isobutyrophenone. This method involves the deoxygenation of the ketone using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base.

Materials:

-

Isobutyrophenone

-

Hydrazine hydrate (85%)

-

Sodium hydroxide (B78521)

-

Glycerol (as solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine isobutyrophenone, hydrazine hydrate, and sodium hydroxide in glycerol.

-

Heat the reaction mixture to reflux at a temperature of 149–155 °C for 3 hours.

-

After cooling, the reaction mixture is worked up by pouring it into water and extracting with a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is washed, dried, and the solvent is evaporated.

-

The crude isobutylbenzene is then purified by distillation. A yield of approximately 55% can be expected.

Key Reactions of Isobutylbenzene

The most significant reaction of isobutylbenzene is its Friedel-Crafts acylation to form 4'-isobutylacetophenone (B122872), the direct precursor to ibuprofen.

Friedel-Crafts Acylation to 4'-Isobutylacetophenone

This reaction involves the acylation of isobutylbenzene with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a catalyst.

Materials:

-

Isobutylbenzene

-

Acetic anhydride

-

Zeolite beta catalyst (activated)

-

Nitrogen atmosphere

-

5 L three-necked flask with mechanical stirrer, reflux condenser, and dropping funnel

-

Heating mantle

Procedure:

-

Catalyst Activation: Dry the zeolite beta catalyst at 500°C for 4 hours.

-

Reaction Setup: Assemble the reaction flask under a nitrogen atmosphere.

-

Charging Reactants: Add isobutylbenzene (e.g., 1.34 kg, 10 mol) and the activated zeolite beta catalyst (e.g., 200 g) to the flask.

-

Heating: Begin stirring and heat the mixture to 130°C.

-

Addition of Acylating Agent: Slowly add acetic anhydride (e.g., 510 g, 5 mol) dropwise over 1 hour.

-

Reaction: Maintain the reaction at 130°C with vigorous stirring for 3-6 hours, monitoring the progress by Gas Chromatography (GC).

-

Work-up: Cool the mixture to room temperature and filter to recover the catalyst. Wash the filtrate with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation and purify the crude 4'-isobutylacetophenone by vacuum distillation.

Application in Drug Development: Synthesis of Ibuprofen

Isobutylbenzene is the starting material for the two main industrial syntheses of ibuprofen: the Boots process and the BHC (Hoechst) process.

The Boots Process for Ibuprofen Synthesis

The Boots process is a six-step synthesis starting from the Friedel-Crafts acylation of isobutylbenzene.

The BHC (Hoechst) Process for Ibuprofen Synthesis

The BHC process is a more modern and "greener" three-step synthesis that also begins with the acylation of isobutylbenzene.

Biological Aspects

Metabolic Pathway

The biotransformation of isobutylbenzene, like other alkylbenzenes, is expected to proceed through Phase I and Phase II metabolic reactions, primarily in the liver. Phase I reactions, catalyzed by cytochrome P450 enzymes, introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion.

Safety and Handling

Isobutylbenzene is a flammable liquid and should be handled with appropriate safety precautions.

Table 2: Safety Information for Isobutylbenzene

| Hazard Information | Precautionary Measures | Reference(s) |

| GHS Pictograms | Flammable liquid, Health hazard, Irritant | |

| Signal Word | Danger | |

| Hazard Statements | H226: Flammable liquid and vapor.H304: May be fatal if swallowed and enters airways.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective |

Spectroscopic Analysis of Isobutylbenzene: A Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for isobutylbenzene (C₁₀H₁₄), a significant precursor in the synthesis of pharmaceuticals such as ibuprofen. This document presents detailed ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables for ease of reference and comparison. Furthermore, it outlines the standardized experimental protocols for acquiring each type of spectrum, ensuring reproducibility and accuracy in the laboratory setting. The guide is intended to serve as a critical resource for researchers in organic synthesis, analytical chemistry, and pharmaceutical development.

Introduction

Isobutylbenzene is an aromatic hydrocarbon comprising a benzene (B151609) ring substituted with an isobutyl group. Its structural elucidation and purity assessment are paramount in its application as a starting material in multi-step syntheses. Spectroscopic methods provide a non-destructive and highly effective means of confirming the molecular structure and identifying impurities. This guide consolidates the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for isobutylbenzene, offering a centralized repository of its spectral signature.

Spectroscopic Data Presentation

The following sections provide a detailed summary of the quantitative spectroscopic data for isobutylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for isobutylbenzene are presented below.

Table 1: ¹H NMR Spectroscopic Data for Isobutylbenzene

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| ~7.20 | Multiplet | - | 5H | Ar-H |

| 2.45 | Doublet | 7.2 | 2H | Ar-CH₂ -CH |

| 1.86 | Multiplet (Nonet) | ~6.8 | 1H | -CH₂-CH -(CH₃)₂ |

| 0.89 | Doublet | 6.6 | 6H | -CH-(CH₃ )₂ |

Table 2: ¹³C NMR Spectroscopic Data for Isobutylbenzene [1]

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 141.8 | Quaternary | C -CH₂ (Aromatic) |

| 129.4 | Tertiary | C H (Aromatic) |

| 128.4 | Tertiary | C H (Aromatic) |

| 126.0 | Tertiary | C H (Aromatic) |

| 45.8 | Secondary | Ar-C H₂- |

| 30.5 | Tertiary | -C H-(CH₃)₂ |

| 22.7 | Primary | -CH-(C H₃)₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for Isobutylbenzene

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3087, 3064, 3027 | Medium | C-H Stretch | Aromatic C-H |

| 2956, 2926, 2870 | Strong | C-H Stretch | Alkyl (isobutyl) C-H |

| 1605, 1496, 1467, 1454 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1384, 1366 | Medium | C-H Bend | gem-dimethyl split |

| 743, 698 | Strong | C-H Bend | Monosubstituted Benzene (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.

Table 4: Mass Spectrometry Data for Isobutylbenzene (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 134 | 26.9 | [C₁₀H₁₄]⁺ (Molecular Ion) |

| 133 | 2.9 | [M-H]⁺ |

| 92 | 62.3 | [C₇H₈]⁺ |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) - Base Peak |

| 65 | 11.6 | [C₅H₅]⁺ |

| 43 | 13.6 | [C₃H₇]⁺ (Isopropyl cation) |

| 39 | 7.5 | [C₃H₃]⁺ |

Experimental Protocols

The following protocols describe standard methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Weigh approximately 10-20 mg of isobutylbenzene for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial. To ensure magnetic field homogeneity, filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

-

Instrument Setup : Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field to achieve high homogeneity, which results in sharp spectral lines.

-

Data Acquisition :

-

For ¹H NMR , a standard single-pulse experiment is typically sufficient. Acquire the free induction decay (FID) for a suitable number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A longer acquisition time and more scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Apply a Fourier transform to the acquired FID to generate the spectrum. Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation : As isobutylbenzene is a liquid, a "neat" spectrum is easily obtained. Place one to two drops of the pure liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Cell Assembly : Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them. Ensure there are no air bubbles in the film.

-

Data Acquisition : Place the salt plate assembly into the sample holder of the FTIR spectrometer. First, run a background spectrum of the empty instrument to account for atmospheric CO₂ and H₂O. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

-

Data Processing : Identify and label the significant absorption peaks. The data is typically presented with wavenumbers (cm⁻¹) on the x-axis and percent transmittance on the y-axis.

Mass Spectrometry (MS) Protocol

-

Sample Introduction : Introduce a small amount of the isobutylbenzene sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) system, which vaporizes the sample.

-

Ionization : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV for Electron Impact ionization). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis : The newly formed ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of each ion. Lighter ions are deflected more than heavier ions.

-

Detection : An electron multiplier detects the ions as they arrive at the end of the flight path. The detector generates a signal that is proportional to the number of ions striking it. The instrument's software processes these signals to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to confirm the structure of isobutylbenzene. Each technique provides unique and complementary information that, when combined, allows for an unambiguous structural assignment.

Caption: Workflow of Isobutylbenzene Analysis.

References

An In-depth Technical Guide to the Solubility of Isobutylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isobutylbenzene in various organic solvents. Isobutylbenzene, a key intermediate in the synthesis of pharmaceuticals like ibuprofen, is an aromatic hydrocarbon whose solubility characteristics are crucial for process design, reaction optimization, and purification in drug development and other chemical industries. This document summarizes available solubility data, details experimental protocols for its determination, and illustrates key concepts through logical diagrams.

Quantitative Solubility Data

The following tables summarize the known solubility behavior of isobutylbenzene. It is important to note that for many solvents, the term "soluble" or "miscible" is used in the literature without providing specific quantitative limits (e.g., g/100 mL or mole fraction) at various temperatures.

Table 1: Solubility of Isobutylbenzene in Common Organic Solvents

| Solvent Family | Solvent Name | Qualitative Solubility | Quantitative Data (at 25 °C unless specified) |

| Alcohols | Ethanol | Soluble / Miscible[1][2][3] | Miscible |

| Methanol | Soluble[4] | Miscible | |

| Ethers | Diethyl Ether | Soluble / Miscible[1][2][3] | Miscible |

| Ketones | Acetone | Soluble / Miscible[1][2][3] | Miscible |

| Aromatic Hydrocarbons | Benzene | Soluble[1][2][3] | Miscible |

| Toluene | Soluble | Miscible | |

| Halogenated Hydrocarbons | Chloroform | Soluble[5] | Miscible |

| Dichloromethane | Soluble | Miscible | |

| Esters | Ethyl Acetate | Soluble | Miscible |

| Alkanes | Hexane | Soluble | Miscible |

| Cyclohexane | Soluble | Miscible | |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Expected to be soluble | Data not readily available |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble | Data not readily available | |

| Water | Water | Insoluble[1][2][3] | Very low (practically insoluble) |

Note: The term "Miscible" indicates that isobutylbenzene and the solvent are soluble in each other in all proportions.

Factors Influencing Solubility

The solubility of isobutylbenzene in an organic solvent is governed by the principle of "like dissolves like." As a nonpolar compound with an aromatic ring, its solubility is influenced by several factors:

-

Polarity of the Solvent: Isobutylbenzene is most soluble in nonpolar and weakly polar organic solvents.[5] The intermolecular forces (London dispersion forces) between isobutylbenzene and nonpolar solvents are similar, leading to favorable mixing.

-

Temperature: Generally, the solubility of liquids in other liquids increases with temperature.[5] However, for miscible systems, temperature changes primarily affect other physical properties like viscosity and density.

-

Molecular Structure: The presence of the bulky isobutyl group can influence the packing and interaction with solvent molecules. Solvents with similar structural features (e.g., other alkylbenzenes) are excellent solvents for isobutylbenzene.

The logical relationship of these factors is illustrated in the diagram below.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid like isobutylbenzene in an organic solvent is a fundamental experimental procedure. The most common and reliable method is the shake-flask method , followed by a quantitative analysis of the saturated solution.

Principle of the Shake-Flask Method

The shake-flask method involves creating a saturated solution of the solute (isobutylbenzene) in the solvent of interest at a constant temperature. An excess of the solute is added to the solvent, and the mixture is agitated for a sufficient period to ensure that equilibrium is reached. After equilibration, the undissolved portion is separated, and the concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique.

Detailed Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of isobutylbenzene in an organic solvent using the shake-flask method.

References

An In-depth Technical Guide to Isobutylbenzene for Researchers and Drug Development Professionals

Abstract

Isobutylbenzene (IBB) is a critical organic compound and a key intermediate in the synthesis of numerous high-value chemicals, most notably the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen (B1674241). This document provides a comprehensive technical overview of isobutylbenzene, including its fundamental molecular and physical properties, detailed synthesis methodologies, and its pivotal role in pharmaceutical manufacturing. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering structured data, detailed experimental protocols, and visual representations of key chemical pathways to facilitate advanced research and application.

Core Molecular and Physicochemical Properties

Isobutylbenzene, with the IUPAC name 2-methylpropylbenzene, is an aromatic hydrocarbon.[1][2] It is a colorless and flammable liquid characterized by a specific aromatic odor.[3][4] Its molecular and physical properties are summarized in the table below, providing essential data for experimental design and chemical process management.

Table 1: Physicochemical Properties of Isobutylbenzene

| Property | Value |

| Molecular Formula | C₁₀H₁₄[1][3][4][5] |

| Molecular Weight | 134.22 g/mol [1][3][5][6] |

| CAS Number | 538-93-2[1][2][3] |

| Appearance | Clear, colorless liquid[2][3] |

| Density | 0.853 g/mL at 25 °C[3][6][7] |

| Melting Point | -51 °C[2][3][6] |

| Boiling Point | 170 °C at 736 mmHg[3][6][7] |

| Flash Point | 55 °C (131 °F)[6][7] |

| Refractive Index | n20/D 1.486[3][7] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, acetone, and benzene (B151609).[2][3][7] |

| Vapor Pressure | 4.2 mm Hg at 37.7 °C |

Synthesis of Isobutylbenzene: Methodologies and Experimental Protocols

The industrial production of isobutylbenzene is primarily achieved through two main routes: the side-chain alkylation of toluene (B28343) with propylene (B89431) and the Friedel-Crafts acylation of benzene followed by reduction.

Industrial Synthesis: Alkylation of Toluene

The most common industrial method involves the side-chain alkylation of toluene with propylene.[8] This reaction is typically carried out in the presence of an alkali metal catalyst, such as a sodium-potassium alloy on a support like activated carbon.[4] This process is favored for its directness but can suffer from by-product formation and challenges related to catalyst handling.[8]

Laboratory Synthesis: Friedel-Crafts Acylation and Clemmensen Reduction

A well-established laboratory-scale synthesis begins with benzene and involves a two-step process: Friedel-Crafts acylation followed by a Clemmensen reduction. This pathway offers a high degree of purity and is a foundational example of electrophilic aromatic substitution.[1]

-

Step 1: Friedel-Crafts Acylation. Benzene is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 2-methyl-1-phenylpropan-1-one.[1]

-

Step 2: Clemmensen Reduction. The ketone intermediate is then reduced to an alkyl group using amalgamated zinc and hydrochloric acid, yielding isobutylbenzene.[1]

Application in Drug Development: The Synthesis of Ibuprofen

Isobutylbenzene is arguably most famous as the starting material for the industrial synthesis of Ibuprofen.[2][4][9] Its structure forms the backbone of the final drug molecule. Two major commercial syntheses, the Boots process and the BHC (Boots-Hoechst-Celanese) process, begin with the Friedel-Crafts acylation of isobutylbenzene.[1][3]

Key Intermediate: 4'-Isobutylacetophenone (B122872)

Both the Boots and BHC processes first convert isobutylbenzene into the key intermediate, 4'-isobutylacetophenone. This is achieved via a Friedel-Crafts acylation reaction.[1]

Table 2: Comparison of Reagents for 4'-Isobutylacetophenone Synthesis

| Method | Acylating Agent | Catalyst | Key Advantages/Disadvantages |

| Classic Friedel-Crafts | Acetyl Chloride | Aluminum Chloride (AlCl₃) | Well-established method; catalyst is not reusable and produces waste. |

| BHC / "Green" Method | Acetic Anhydride (B1165640) | Hydrogen Fluoride (HF) | Higher atom economy; HF is highly corrosive and hazardous.[1] |

| Modern Zeolite Method | Acetic Anhydride | Zeolite Beta Catalyst | Ecofriendly, reusable catalyst, high selectivity.[8] |

Experimental Protocol: Synthesis of 4'-Isobutylacetophenone via Friedel-Crafts Acylation

The following protocol is a representative methodology for the acylation of isobutylbenzene, synthesized from multiple sources describing modern, greener approaches.

Objective: To synthesize 4'-isobutylacetophenone from isobutylbenzene using a reusable zeolite catalyst.

Materials:

-

Isobutylbenzene (10 mol)

-

Acetic Anhydride (5 mol)

-

Microcrystalline Zeolite Beta Catalyst (200 g), activated

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Equipment:

-

5 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Gas Chromatography (GC) system for reaction monitoring

-

Standard glassware for work-up (separatory funnel, beakers, etc.)

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Catalyst Activation: The microcrystalline zeolite beta catalyst is dried in an oven at 500°C for 4 hours to remove adsorbed water.

-

Reaction Setup: The 5 L three-necked flask is assembled with the mechanical stirrer, reflux condenser, and dropping funnel. The system is maintained under a nitrogen atmosphere.

-

Charging Reactants: Isobutylbenzene (1.34 kg, 10 mol) and the activated zeolite catalyst (200 g) are added to the flask.

-

Reaction Initiation: The mixture is stirred and heated to 130°C. Once the temperature is stable, acetic anhydride (510 g, 5 mol) is added dropwise over 1 hour.

-

Reaction Monitoring: The reaction is maintained at 130°C with vigorous stirring for 3-6 hours. Progress is monitored by analyzing aliquots via Gas Chromatography (GC).

-

Work-up: Upon completion, the mixture is cooled to room temperature. The zeolite catalyst is recovered by filtration and washed with diethyl ether for reuse.

-

Purification: The filtrate is transferred to a separatory funnel and washed with saturated sodium bicarbonate solution and then brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

Isolation: The crude product is purified by vacuum distillation to yield pure 4'-isobutylacetophenone.

The Boots Process for Ibuprofen Synthesis

The original Boots process, developed in the 1960s, is a six-step synthesis starting from isobutylbenzene.[3] While effective, it has a low atom economy (~40%) and produces significant waste.[1] The pathway involves converting the acetyl group of 4'-isobutylacetophenone into the propionic acid side chain of Ibuprofen through a series of intermediates.

The BHC (Hoechst) Process: A Greener Alternative

Developed later, the BHC process is a more efficient, three-step synthesis that has largely replaced the Boots process.[3] It boasts a much higher atom economy (around 80%) and reduces waste significantly.[1] It begins with the same Friedel-Crafts acylation but diverges in its subsequent steps, employing catalytic hydrogenation and carbonylation.[1]

-

Step 1: Friedel-Crafts Acylation. Isobutylbenzene is converted to 4'-isobutylacetophenone.

-

Step 2: Catalytic Hydrogenation. The ketone is reduced to an alcohol using a palladium catalyst.[1]

-

Step 3: Carbonylation. The alcohol is directly converted to Ibuprofen by reaction with carbon monoxide, also in the presence of a palladium catalyst.[1]

Other Applications

While its role in Ibuprofen synthesis is dominant, isobutylbenzene also serves other purposes in the chemical industry. It is used as a specialty solvent and as an intermediate in the production of perfumes and agrochemicals like pesticides and herbicides.[2][9][10]

Conclusion

Isobutylbenzene is a foundational chemical for both industrial and academic laboratories. Its straightforward synthesis and critical role as a precursor to Ibuprofen make it a subject of ongoing interest, particularly in the development of greener and more efficient catalytic processes. The data, protocols, and pathways presented in this guide offer a robust technical resource for professionals engaged in chemical synthesis and pharmaceutical development.

References

- 1. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 2. youtube.com [youtube.com]

- 3. Synthesis [chm.bris.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. 4'-(2-Methylpropyl)acetophenone | 38861-78-8 [chemicalbook.com]

- 6. websites.umich.edu [websites.umich.edu]

- 7. sid.ir [sid.ir]

- 8. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Isobutylbenzene: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of isobutylbenzene in scientific research. Primarily recognized as a crucial precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241), isobutylbenzene also serves as a specialty solvent and a reliable internal standard in analytical chemistry. This document provides a comprehensive overview of its applications, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical pathways and workflows.

Physicochemical Properties of Isobutylbenzene

Isobutylbenzene, an alkylbenzene, is a colorless liquid with a characteristic aromatic odor. Its physical and chemical properties are summarized in the table below, providing essential data for its use in various research applications.[1][2][3][4]

| Property | Value | References |

| Molecular Formula | C₁₀H₁₄ | [3] |

| Molar Mass | 134.22 g/mol | [3] |

| Appearance | Colorless liquid | [1][5] |

| Density | 0.853 g/mL at 25 °C | [2] |

| Melting Point | -51 °C | [2] |

| Boiling Point | 170 °C at 736 mmHg | [1][2] |

| Flash Point | 55 °C (131 °F) | [1][4] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695), ether, benzene (B151609), and acetone. | [1][2][6] |

| Refractive Index (n20/D) | 1.486 | [1][2] |

| CAS Number | 538-93-2 | [5] |

Core Application: Synthesis of Ibuprofen

Isobutylbenzene is a fundamental starting material in the industrial synthesis of ibuprofen. Two major synthetic routes, the Boots process and the Boots-Hoechst-Celanese (BHC) process, utilize isobutylbenzene as the key precursor.[7][8] The BHC process is considered a "greener" alternative due to its higher atom economy and fewer steps.[7][9]

The Boots Process for Ibuprofen Synthesis

The Boots process, the original method for ibuprofen synthesis, involves a six-step reaction sequence starting from isobutylbenzene.[7][8]

Experimental Protocol: Boots Process

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

Reaction: Isobutylbenzene is acylated with acetyl chloride using aluminum chloride as a catalyst to form 4'-isobutylacetophenone (B122872).[7]

-

Procedure: To a cooled solution of isobutylbenzene and aluminum chloride in a suitable solvent (e.g., dichloromethane), acetyl chloride is added dropwise. The reaction mixture is stirred until completion, then quenched with ice-cold dilute hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed to yield 4'-isobutylacetophenone.[10] A typical lab-scale procedure involves reacting 30.0 mmol of isobutylbenzene with 30.0 mmol of acetic anhydride (B1165640) in the presence of 60.0 mmol of AlCl₃ in CH₂Cl₂ at 0 °C for 45 minutes, followed by quenching with 4M HCl.[10]

-

Yield: This step can achieve a yield of approximately 26%.[10]

Step 2: Darzens Reaction

-

Reaction: The 4'-isobutylacetophenone undergoes a Darzens reaction with ethyl chloroacetate (B1199739) in the presence of a base to form an α,β-epoxy ester.[7][11]

-

Procedure: 4'-isobutylacetophenone is treated with ethyl chloroacetate and a strong base like sodium ethoxide. The reaction mixture is stirred until the formation of the glycidic ester is complete.

Step 3: Hydrolysis and Decarboxylation

-

Reaction: The α,β-epoxy ester is hydrolyzed and decarboxylated to yield 2-(4-isobutylphenyl)propanal.[7]

-

Procedure: The epoxy ester is treated with an aqueous acid solution and heated. The hydrolysis of the ester followed by decarboxylation affords the corresponding aldehyde.

Step 4: Oximation

-

Reaction: The aldehyde reacts with hydroxylamine (B1172632) to form an aldoxime.[7]

-

Procedure: The 2-(4-isobutylphenyl)propanal is reacted with hydroxylamine hydrochloride in the presence of a base.

Step 5: Dehydration to Nitrile

-

Reaction: The aldoxime is dehydrated to form the corresponding nitrile, 2-(4-isobutylphenyl)propionitrile.[7]

-

Procedure: The aldoxime is treated with a dehydrating agent such as acetic anhydride.[7]

Step 6: Hydrolysis to Ibuprofen

-

Reaction: The nitrile is hydrolyzed under acidic or basic conditions to yield ibuprofen.[7]

-

Procedure: The nitrile is heated with a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide), followed by acidification to produce ibuprofen.

Diagram of the Boots Ibuprofen Synthesis Pathway:

Caption: The six-step Boots process for the synthesis of ibuprofen from isobutylbenzene.

The Boots-Hoechst-Celanese (BHC) Process for Ibuprofen Synthesis

The BHC process is a more modern and efficient three-step synthesis of ibuprofen from isobutylbenzene.[7][8]

Experimental Protocol: BHC Process

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

-

Reaction: Isobutylbenzene is acylated with acetic anhydride using hydrogen fluoride (B91410) as both a catalyst and a solvent to produce 4'-isobutylacetophenone.[12]

-

Procedure: In a continuous process, liquid hydrogen fluoride and acetic anhydride are fed into an extractor-reactor. Isobutylbenzene is then introduced, and the reaction occurs at the interface of the two phases. The 4'-isobutylacetophenone product is extracted into the HF-rich phase.[13] A batch process can be performed by reacting isobutylbenzene (40 mmol) with acetic anhydride (10 mmol) in the presence of a zeolite beta catalyst (0.5 g) at 130 °C.[14][15]

-

Yield: This step can achieve high yields, often exceeding 90%.[16]

Step 2: Catalytic Hydrogenation

-

Reaction: The 4'-isobutylacetophenone is reduced to 1-(4-isobutylphenyl)ethanol (B131453) via catalytic hydrogenation.[7]

-

Procedure: The hydrogenation is carried out using a Raney nickel or palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) under hydrogen pressure.[17] For instance, hydrogenation can be performed in the absence of a solvent using a treated activated sponge nickel catalyst.[18] A sodium-promoted Pd/C catalyst has been shown to give a yield of over 96% of 1-(4-isobutylphenyl)ethanol.[19][20]

-

Yield: This reduction typically proceeds with high selectivity and yield, often greater than 96%.[19]

Step 3: Carbonylation

-

Reaction: The 1-(4-isobutylphenyl)ethanol is carbonylated in the presence of a palladium catalyst to form ibuprofen.[7]

-

Procedure: The alcohol is reacted with carbon monoxide in the presence of a palladium catalyst, such as PdCl₂(PPh₃)₂, under pressure (around 50 bar) and in the presence of HCl.[17][21]

-

Yield: This final step also demonstrates high conversion and selectivity, leading to an overall high yield of ibuprofen for the BHC process.

Diagram of the BHC Ibuprofen Synthesis Pathway:

Caption: The streamlined three-step BHC process for ibuprofen synthesis.

Quantitative Comparison of Ibuprofen Synthesis Routes

| Metric | Boots Process | BHC Process | References |

| Number of Steps | 6 | 3 | [8][9] |

| Overall Yield | ~40% | ~77% | [9] |

| Atom Economy | ~40% | ~77% (approaching 99% with acetic acid recovery) | [9] |

| Key Catalyst | Aluminum Chloride (stoichiometric) | Palladium complex (catalytic), Raney Nickel (catalytic) | [9] |

| Primary Byproducts | Aluminum trichloride (B1173362) hydrate, various salts | Acetic acid (recyclable) | [9] |

Isobutylbenzene as a Specialty Solvent

Due to its non-polar nature and relatively high boiling point, isobutylbenzene can be used as a specialty solvent in organic synthesis.[6][22][23] It is particularly useful in reactions where a non-polar, aromatic solvent is required and can be an alternative to more common solvents like toluene (B28343) or xylene.

Example Application: Friedel-Crafts Reactions

While often a reactant in Friedel-Crafts acylation, isobutylbenzene can also serve as the solvent for such reactions, especially when one of the reactants is used in excess. Its ability to dissolve aromatic compounds and the Lewis acid catalyst makes it a suitable medium for these reactions.

Isobutylbenzene as an Internal Standard in Analytical Chemistry

In analytical research, particularly in gas chromatography (GC), an internal standard is a compound of known concentration added to a sample to aid in the quantification of other components. Isobutylbenzene can be employed as an internal standard for the analysis of other aromatic hydrocarbons.[6]

Experimental Protocol: Gas Chromatography with Isobutylbenzene as an Internal Standard

Objective: To quantify the concentration of aromatic hydrocarbons in a sample using isobutylbenzene as an internal standard.

1. Preparation of Standard Solutions:

- Prepare a stock solution of isobutylbenzene of a known high concentration in a suitable solvent (e.g., dichloromethane).

- Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest and a constant, known concentration of the isobutylbenzene internal standard.

2. Sample Preparation:

- To a known volume or weight of the sample, add a precise volume of the isobutylbenzene internal standard stock solution to achieve a final concentration similar to that of the expected analyte concentration.

3. Gas Chromatography (GC) Conditions:

- Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

- Column: A capillary column suitable for the separation of aromatic hydrocarbons (e.g., a non-polar or medium-polarity column).

- Carrier Gas: Helium or hydrogen at a constant flow rate.

- Temperature Program: An oven temperature program that allows for the separation of the analytes and the internal standard from other components in the sample. A typical program might start at a low temperature, ramp to a higher temperature, and then hold.

- Injection: Inject a small, fixed volume of each calibration standard and the prepared sample into the GC.

4. Data Analysis:

- For each calibration standard, calculate the response factor (RF) for each analyte relative to the internal standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)

- Average the RF values across the calibration standards.

- For the sample, identify and integrate the peaks corresponding to the analytes and the internal standard.

- Calculate the concentration of each analyte in the sample using the following formula: Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF_average)

Workflow for GC Analysis using an Internal Standard:

Caption: General workflow for quantitative analysis using an internal standard in gas chromatography.

Other Research Applications

Beyond its primary roles, isobutylbenzene finds application in other specialized areas of research:

-

Perfumery and Fragrance Research: Due to its sweet, fruity odor, isobutylbenzene is used as a raw material in the perfume industry.[5][6] Research in this area may involve its use in the formulation of new fragrances or the study of its olfactory properties.

-

Biological Studies: Isobutylbenzene has been used as an internal standard in studies of increased pigmentation and floral scent levels in transgenic petunias.[6] Additionally, the biological oxidation of isobutylbenzene by microorganisms has been a subject of study.[2]

-

Catalysis Research: It can be used as a substrate in studies investigating solid acid catalysts for the acylation of aromatic compounds.[6]

References

- 1. chembk.com [chembk.com]

- 2. Isobutylbenzene | 538-93-2 [chemicalbook.com]

- 3. Isobutylbenzene | C10H14 | CID 10870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isobutyl benzene, 538-93-2 [thegoodscentscompany.com]

- 5. Iso Butyl Benzene Manufacturers (IBB) - CAS 538-93-2 | Vinati Organics [vinatiorganics.com]

- 6. What is Iso Butyl Benzene used for? - Vinati Organics Limited. [vinatiorganics.com]

- 7. Synthesis of ibuprofen from benzene - The Science Snail [sciencesnail.com]

- 8. Synthesis [chm.bris.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 11. researchgate.net [researchgate.net]

- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 13. US5068448A - Process for the production of 4'-isobutylacetophenone - Google Patents [patents.google.com]

- 14. patents.justia.com [patents.justia.com]

- 15. US6384285B1 - Process for the preparation of 4â²-isobutylacetophenone - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. Ibuprofen - Wikipedia [en.wikipedia.org]

- 18. EP0358420A2 - Method of producing 1-(4'-isobutylphenyl) ethanol - Google Patents [patents.google.com]

- 19. Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst (Journal Article) | ETDEWEB [osti.gov]

- 20. DSpace at KOASAS: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [koasas.kaist.ac.kr]

- 21. Ibuprofen Synthesis [doc.comsol.com]

- 22. China Isobutylbenzene manufacturers and suppliers - hangdachem.com [hangdachem.com]

- 23. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Reactions Involving Isobutylbenzene

Introduction

Isobutylbenzene (IBB), a colorless organic compound with the chemical formula C₁₀H₁₄, is a critical intermediate in the chemical and pharmaceutical industries.[1][2] Its primary significance lies in its role as a precursor in the industrial synthesis of ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID) for pain relief and reduction of inflammation.[3][4] Beyond its use in producing ibuprofen, isobutylbenzene also serves as a specialty solvent and an intermediate in the manufacturing of agrochemicals and fragrances.[1][3][4] This guide provides a comprehensive overview of the key chemical reactions involving isobutylbenzene, including its synthesis and subsequent transformations, with a focus on experimental protocols and quantitative data relevant to chemical research and drug development.

Synthesis of Isobutylbenzene

The industrial production of isobutylbenzene is primarily achieved through two main routes: the side-chain alkylation of toluene (B28343) with propylene (B89431) and the Friedel-Crafts alkylation of benzene. Other laboratory-scale methods have also been developed, offering alternative pathways to this important molecule.

Industrial Synthesis Methods

-

Side-Chain Alkylation of Toluene: This is a common industrial method that involves the reaction of toluene with propylene in the presence of an alkali metal catalyst, such as a sodium/potassium (NaK₂) alloy.[5][6][7] This process typically yields a mixture of isobutylbenzene and n-butylbenzene, with isobutylbenzene being the predominant product.[7]

-